N1-(3,4-dimethoxyphenyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide
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Overview
Description
N1-(3,4-dimethoxyphenyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide is a complex organic compound characterized by its unique structural features, including a dimethoxyphenyl group, a phenylmorpholino moiety, and an oxalamide linkage. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-dimethoxyphenyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Dimethoxyphenyl Intermediate: The synthesis begins with the preparation of the 3,4-dimethoxyphenyl intermediate through the methylation of a phenol derivative using dimethyl sulfate in the presence of a base such as potassium carbonate.
Synthesis of the Phenylmorpholino Intermediate: The next step involves the formation of the phenylmorpholino intermediate. This can be achieved by reacting phenylamine with ethylene oxide to form the morpholine ring, followed by further functionalization to introduce the phenyl group.
Coupling Reaction: The final step is the coupling of the dimethoxyphenyl and phenylmorpholino intermediates with oxalyl chloride to form the oxalamide linkage. This reaction is typically carried out in an inert atmosphere using a solvent like dichloromethane and a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(3,4-dimethoxyphenyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxalamide group to amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinones or other oxidized aromatic derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N1-(3,4-dimethoxyphenyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential as a drug candidate.
Chemical Biology: The compound is used as a probe to study cellular processes and pathways, providing insights into its biological activity and potential therapeutic targets.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N1-(3,4-dimethoxyphenyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses. The exact pathways and molecular interactions depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
N1-(3,4-dimethoxyphenyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide can be compared with other similar compounds, such as:
N1-(3,4-dimethoxyphenyl)-N2-(2-oxoethyl)oxalamide: Lacks the phenylmorpholino moiety, which may result in different biological activities and chemical properties.
N1-(3,4-dimethoxyphenyl)-N2-(2-phenylmorpholino)oxalamide: Similar structure but without the oxo group, potentially altering its reactivity and interactions with biological targets.
N1-(3,4-dimethoxyphenyl)-N2-(2-oxo-2-(2-methylmorpholino)ethyl)oxalamide: Contains a methyl group instead of a phenyl group, which may affect its pharmacokinetics and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6/c1-29-17-9-8-16(12-18(17)30-2)24-22(28)21(27)23-13-20(26)25-10-11-31-19(14-25)15-6-4-3-5-7-15/h3-9,12,19H,10-11,13-14H2,1-2H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOWRZKCGUQNCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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